molecular formula C17H19ClN2O3 B5758353 2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide

2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide

Cat. No.: B5758353
M. Wt: 334.8 g/mol
InChI Key: HNADTWCYXYJWRC-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide is a complex organic compound with the molecular formula C17H19ClN2O3 and a molecular weight of 334.8 This compound is characterized by the presence of a benzamide group substituted with a chlorine atom and a nitro group, as well as a tricyclo[3311~3,7~]decane moiety

Preparation Methods

The synthesis of 2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide involves multiple steps, typically starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core can be synthesized through a series of cyclization reactions. The benzamide moiety is then introduced through an amide coupling reaction, where the amine group of the tricyclo[3.3.1.1~3,7~]decane derivative reacts with a benzoyl chloride derivative.

Chemical Reactions Analysis

2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tricyclo[3.3.1.1~3,7~]decane moiety provides structural rigidity, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide can be compared with other similar compounds, such as:

The unique combination of the benzamide, chlorine, nitro, and tricyclo[3.3.1.1~3,7~]decane groups in this compound makes it a compound of significant interest in various fields of research.

Properties

IUPAC Name

N-(2-adamantyl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-15-2-1-13(20(22)23)8-14(15)17(21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNADTWCYXYJWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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